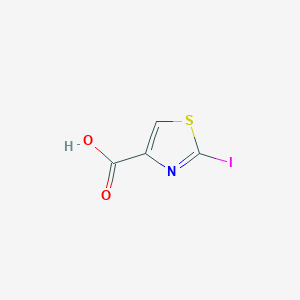

2-Iodo-4-thiazolecarboxylic acid

描述

Significance of the Thiazole (B1198619) Heterocycle in Chemical Sciences

The thiazole ring, a five-membered aromatic ring containing sulfur and nitrogen atoms, is a cornerstone of heterocyclic chemistry. Its unique electronic properties and versatile reactivity make it a valuable scaffold in various scientific disciplines.

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thus serving as a fertile starting point for the development of new therapeutic agents. The thiazole ring is widely recognized as such a scaffold. bldpharm.comresearchcommons.orgmdpi.com Its presence in a multitude of natural products and synthetic drugs, including vitamin B1 (thiamine) and various antibiotics, underscores its biological relevance. chemicalbook.comchemsrc.comnih.gov The aromatic nature of the thiazole ring, coupled with the presence of heteroatoms, allows for a variety of intermolecular interactions, making it a versatile component in drug design. researchgate.net

Halogenated heterocyclic compounds are indispensable tools in the arsenal (B13267) of a synthetic organic chemist. researchgate.net The introduction of a halogen atom onto a heterocyclic ring provides a reactive handle for a wide array of chemical transformations. nih.gov Iodo-substituted heterocycles, in particular, are highly valued due to the C-I bond's susceptibility to participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. researchcommons.org These reactions are fundamental in the construction of complex molecules, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Overview of Thiazolecarboxylic Acid Derivatives in Advanced Chemical Research

Thiazolecarboxylic acids and their derivatives are a class of compounds that have garnered considerable attention in advanced chemical research. The presence of the carboxylic acid group provides another point for chemical modification, allowing for the formation of amides, esters, and other functional groups. This dual functionality of a reactive heterocyclic ring and a modifiable carboxylic acid group makes thiazolecarboxylic acid derivatives highly attractive for the synthesis of complex molecules with potential applications in materials science and medicinal chemistry.

Foundational Structural and Electronic Features of 2-Iodo-4-thiazolecarboxylic Acid

This compound is a molecule that combines the key features of a thiazole ring, a halogen substituent, and a carboxylic acid. While specific experimental data for this compound is limited in publicly available literature, its structural and electronic properties can be inferred from its constituent parts and related molecules.

The presence of the iodine atom at the 2-position of the thiazole ring is expected to significantly influence its electronic properties. Iodine can act as a weak deactivating group through its inductive effect, while also being a good leaving group in nucleophilic aromatic substitution and a key participant in transition-metal-catalyzed cross-coupling reactions. The carboxylic acid at the 4-position is an electron-withdrawing group, which will further modulate the electron density of the thiazole ring. The acidity of the carboxylic acid is expected to be influenced by the electronic nature of the iodo-substituted thiazole ring. For comparison, the pKa of the parent 4-thiazolecarboxylic acid is approximately 3.57.

A plausible synthetic route to this compound could involve the diazotization of 2-amino-4-thiazolecarboxylic acid followed by a Sandmeyer-type reaction with an iodide salt. Alternatively, direct iodination of 4-thiazolecarboxylic acid or its ester derivative at the 2-position could be a potential pathway, likely requiring specific iodinating reagents and reaction conditions. The hydrolysis of the corresponding ester, ethyl 2-iodo-4-thiazolecarboxylate, would also yield the desired carboxylic acid.

Physicochemical Properties of this compound and Related Compounds

| Property | Value | Compound |

| Molecular Formula | C4H2INO2S | This compound |

| Molecular Weight | 255.03 g/mol | This compound |

| Melting Point | 195-199 °C (lit.) | 4-Thiazolecarboxylic acid (unsubstituted parent compound) |

| Boiling Point | Data not available | This compound |

| Solubility | Data not available | This compound |

| pKa | ~3.57 (Predicted for parent) | 4-Thiazolecarboxylic acid |

Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 944275-17-6 |

| Molecular Formula | C4H2INO2S |

Structure

3D Structure

属性

IUPAC Name |

2-iodo-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2INO2S/c5-4-6-2(1-9-4)3(7)8/h1H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKDNYWFYDHZDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587765 | |

| Record name | 2-Iodo-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944275-17-6 | |

| Record name | 2-Iodo-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodo-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Iodo 4 Thiazolecarboxylic Acid and Analogous Systems

Strategies for Thiazole (B1198619) Ring Construction with 4-Carboxylic Acid Functionality

The initial and crucial phase in the synthesis of the target molecule is the formation of the thiazole-4-carboxylic acid core. Several classical and modern methods are employed for this purpose.

Hantzsch Thiazole Synthesis and Modern Adaptations

The Hantzsch thiazole synthesis, first described in 1887, is a cornerstone reaction in thiazole chemistry, involving the condensation of an α-haloketone with a thioamide. synarchive.comyoutube.com This versatile method can be adapted to produce thiazole-4-carboxylic acid derivatives. For instance, the reaction of a bromopyruvate ester with thiourea (B124793) leads to the formation of an aminothiazole-4-carboxylic acid ester. google.com Subsequent chemical modifications can then be performed to yield the desired thiazole-4-carboxylic acid.

The reaction mechanism typically initiates with an SN2 reaction between the sulfur of the thioamide and the α-halocarbonyl compound. youtube.com This is followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. youtube.com The reaction conditions, such as the solvent and the presence of acid, can influence the regioselectivity of the reaction, particularly when using substituted thioureas. rsc.org Kinetic studies have shown that the Hantzsch synthesis is often a second-order reaction with respect to both the thioamide and the α-halocarbonyl compound. orientjchem.orgresearchgate.net

Table 1: Examples of Hantzsch Thiazole Synthesis for 4-Carboxylic Acid Analogs

| α-Halocarbonyl Precursor | Thioamide | Product | Reference |

| Ethyl bromopyruvate | Thiourea | Ethyl 2-aminothiazole-4-carboxylate | google.com |

| 3-Chloroacetylacetone | Thiobenzamide | 2-Phenyl-4-acetyl-5-methylthiazole | orientjchem.org |

| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | youtube.com |

Cyclization Reactions Involving Thioamides and Alpha-Halocarbonyl Precursors

Beyond the traditional Hantzsch synthesis, other cyclization strategies utilizing thioamides and α-halocarbonyl compounds have been developed for the synthesis of thiazole-4-carboxylic acids. These methods often focus on improving yields, simplifying procedures, and reducing environmental impact. For example, a process involving the cyclization of 4-hydroxythiobenzamide (B41779) with ethyl 3-bromoacetoacetate yields an intermediate that can be further functionalized. google.com

The reaction kinetics and mechanism of these cyclizations are of significant interest, with studies indicating that the formation of ionic species occurs during the reaction. orientjchem.orgresearchgate.net The choice of solvent can also play a critical role, affecting the reaction rate and the dielectric constant of the medium. orientjchem.orgresearchgate.net

Synthetic Routes Originating from L-Cysteine Precursors

An alternative and often advantageous route to thiazole-4-carboxylic acid utilizes the readily available and chiral amino acid, L-cysteine. google.comnanobioletters.com This approach leverages the inherent structure of cysteine to form the thiazole ring. One common method involves the condensation of L-cysteine hydrochloride with formaldehyde, followed by esterification and oxidation with manganese dioxide (MnO2) to yield methyl thiazole-4-carboxylate. google.com This ester is then hydrolyzed to afford the final thiazole-4-carboxylic acid. google.com This method is noted for its mild reaction conditions and high conversion rates. google.com

Another variation involves the reaction of L-cysteine with various aldehydes to form thiazolidine-4-carboxylic acid derivatives. nanobioletters.comresearchgate.net These intermediates can then be aromatized to the corresponding thiazole. For instance, reacting L-cysteine with p-hydroxybenzaldehyde produces 2-(4-hydroxyphenyl)thiazolidine-4-carboxylic acid. nanobioletters.com The synthesis of 2-furylthiazole-4-carboxylic acid methyl ester has also been achieved in a four-step process starting from furfural (B47365) and L-cysteine. researchgate.net

Regioselective Introduction of Iodine at the 2-Position of Thiazole Systems

Once the thiazole-4-carboxylic acid scaffold is in hand, the next critical step is the regioselective introduction of an iodine atom at the 2-position. The electron-rich nature of the thiazole ring makes it susceptible to electrophilic substitution, but controlling the position of iodination is key.

Electrophilic Iodination Approaches Utilizing Molecular Iodine and N-Iodosuccinimide

Electrophilic iodination is a common strategy for introducing iodine onto aromatic and heteroaromatic rings. Molecular iodine (I2) and N-Iodosuccinimide (NIS) are frequently employed reagents for this purpose. researchgate.netorganic-chemistry.orgwikipedia.org

The reactivity of the substrate and the reaction conditions determine the success and regioselectivity of the iodination. For activated aromatic systems, NIS can be used under mild conditions, sometimes with a catalytic amount of acid like trifluoroacetic acid (TFA) to enhance the reaction rate and selectivity. researchgate.netorganic-chemistry.org In some cases, household bleach can be used to oxidize sodium iodide to form the electrophilic iodine species in situ for the iodination of activated phenols. youtube.com For less reactive or deactivated systems, more potent activating conditions, such as using NIS in strong acids like sulfuric acid or trifluoromethanesulfonic acid, may be necessary. researchgate.net The reaction of di-iodine with thiourea derivatives can also lead to the formation of aminothiazoles. rsc.org

Table 2: Reagents for Electrophilic Iodination of Aromatic Systems

| Iodinating Agent | Activating Conditions | Substrate Type | Reference |

| N-Iodosuccinimide (NIS) | Catalytic Trifluoroacetic Acid (TFA) | Activated Aromatics | researchgate.netorganic-chemistry.org |

| N-Iodosuccinimide (NIS) | Sulfuric Acid | Deactivated Aromatics | researchgate.net |

| Molecular Iodine (I2) | Nitric Acid | Benzene | youtube.com |

| Sodium Iodide / Bleach | - | Activated Phenols (e.g., Vanillin) | youtube.com |

Transition-Metal-Catalyzed C-H Iodination Methodologies

In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, offering an alternative to traditional electrophilic substitution. researchgate.netnih.gov These methods can provide high regioselectivity and functional group tolerance. While direct C-H iodination of thiazoles at the 2-position using this approach is an area of ongoing research, related methodologies for C-H functionalization are well-established. For instance, palladium and copper catalysts have been used for the direct arylation of thiazole C-H bonds. researchgate.netnih.gov The choice of metal catalyst can influence the site of functionalization, with palladium often favoring the most nucleophilic position and copper promoting reaction at the most acidic C-H bond. nih.gov Tandem reactions, such as a benzo[d]thiazole-directed C-H iodination followed by trifluoromethylthiolation, have also been developed. rsc.org These advanced methods hold promise for the future development of highly specific C-H iodination techniques for thiazole systems.

Directed Metallation Strategies for Controlled Halogenation

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This strategy relies on the use of a directing metalation group (DMG) which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.org The resulting aryllithium intermediate can then be quenched with an electrophile to introduce a desired substituent with high precision. wikipedia.org

In the context of thiazole chemistry, the nitrogen atom of the thiazole ring itself can act as a directing group, although its directing ability is weaker than many classical DMGs. wikipedia.orgnih.gov For more controlled and efficient metalation, stronger DMGs can be installed on the thiazole ring. nih.govuwindsor.ca The most effective DMGs are those that contain a heteroatom with a lone pair of electrons, such as tertiary amides, carbamates, and methoxy (B1213986) groups. wikipedia.orguwindsor.ca The relative directing ability of various DMGs has been established through competition experiments, with O-carbamates often being among the strongest. uwindsor.ca

The process typically involves treating the substituted thiazole with a strong base, most commonly an alkyllithium reagent like n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), or tert-butyllithium (B1211817) (t-BuLi), at low temperatures in an aprotic polar solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether (Et2O). uwindsor.cabaranlab.org Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can be used to break up organolithium aggregates, increasing the basicity and reactivity of the reagent. baranlab.org

Once the lithiated thiazole is formed, it can be treated with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to introduce the iodine atom at the desired position. This method provides excellent regiocontrol, which is often difficult to achieve through classical electrophilic aromatic substitution reactions.

Halogen Exchange Reactions for Iodine Incorporation

Halogen exchange, particularly the Finkelstein reaction, offers a valuable route for the synthesis of iodo-substituted thiazoles from their chloro- or bromo-analogs. manac-inc.co.jp This Sₙ2 reaction involves the treatment of a halogenated thiazole with an iodide salt, typically sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF). manac-inc.co.jp

The success of the Finkelstein reaction is driven by the differential solubility of the halide salts in the chosen solvent. For instance, in acetone, sodium iodide is soluble while sodium chloride and sodium bromide are not, which drives the equilibrium towards the formation of the iodo-thiazole. manac-inc.co.jp

The reactivity of the starting halothiazole is dependent on the nature of the substituents on the thiazole ring. manac-inc.co.jp Electron-withdrawing groups can enhance the rate of nucleophilic substitution, while electron-donating groups may have the opposite effect. manac-inc.co.jpnih.gov This method is particularly useful when the corresponding chloro- or bromo-thiazole is more readily accessible than the iodo-derivative through other synthetic routes.

Introduction and Chemical Modification of the Carboxylic Acid Functionality at the 4-Position

The carboxylic acid group at the 4-position of the thiazole ring is a key feature of the target molecule. Its introduction can be achieved through various synthetic strategies, including the oxidation of precursor groups and the hydrolysis of functional group derivatives.

Oxidation of Pendant Alkyl or Haloalkyl Groups

A common and direct method for installing a carboxylic acid group on a thiazole ring is through the oxidation of a pre-existing alkyl or haloalkyl group at the desired position. For example, 4-methylthiazole (B1212942) can be oxidized to thiazole-4-carboxylic acid. google.com This transformation can be accomplished using strong oxidizing agents. A patented process describes the oxidation of 4-methylthiazole using a mixture of sulfuric acid and nitric acid, followed by neutralization to precipitate the carboxylic acid product. google.com In another example, 4-dichloromethylthiazole is hydrolyzed with sulfuric acid and steam, followed by oxidation with nitric acid to yield thiazole-4-carboxylic acid. google.com

The choice of oxidizing agent and reaction conditions is crucial to avoid over-oxidation or degradation of the thiazole ring, which is susceptible to oxidative cleavage.

Hydrolytic Cleavage of Ester or Nitrile Precursors

An alternative and often milder approach to obtaining 2-iodo-4-thiazolecarboxylic acid is through the hydrolysis of a corresponding ester or nitrile precursor. researchgate.netscholarsresearchlibrary.com This two-step process involves first synthesizing the ester or nitrile derivative, followed by hydrolysis to the carboxylic acid.

Ester Hydrolysis:

Thiazole-4-carboxylic acid esters can be synthesized through various methods, such as the Hantzsch thiazole synthesis using an α-haloketoester. mdpi.com These esters can then be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. youtube.com

Acid-catalyzed hydrolysis typically involves heating the ester with a dilute mineral acid, such as hydrochloric acid or sulfuric acid. youtube.com

Base-catalyzed hydrolysis (saponification) involves treating the ester with a base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to liberate the free carboxylic acid from its salt. youtube.com

Nitrile Hydrolysis:

Similarly, a nitrile group at the 4-position of the thiazole can serve as a precursor to the carboxylic acid. Thiazole-4-carbonitriles can be prepared and subsequently hydrolyzed. The hydrolysis of nitriles can be performed under both acidic and basic conditions, typically requiring heating. chemistrysteps.comlibretexts.orgchemguide.co.ukbyjus.com

Acidic hydrolysis with aqueous acid yields the carboxylic acid directly, along with the corresponding ammonium (B1175870) salt. libretexts.orgbyjus.com

Alkaline hydrolysis initially produces the carboxylate salt and ammonia (B1221849) gas; subsequent acidification is necessary to obtain the free carboxylic acid. libretexts.orgchemguide.co.uk

Enzymatic hydrolysis, using nitrilases or a combination of nitrile hydratases and amidases, presents a biocatalytic alternative that can proceed under mild conditions and may offer high selectivity. researchgate.net

Convergent and Linear Synthetic Sequences for Comprehensive Molecular Assembly

The synthesis of complex molecules like this compound can be approached through either a linear or a convergent strategy. scholarsresearchlibrary.comwikipedia.orguniurb.ityoutube.com

The choice between a linear and a convergent approach depends on the availability of starting materials, the complexity of the target molecule, and the efficiency of the individual reactions. uniurb.ityoutube.com

Reactivity and Advanced Chemical Transformations of 2 Iodo 4 Thiazolecarboxylic Acid

Cross-Coupling Reactions at the 2-Iodo Position

The iodine atom at the 2-position of the thiazole (B1198619) ring is highly susceptible to a variety of transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the facile introduction of carbon and heteroatom substituents, providing a powerful tool for molecular diversification.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. libretexts.org In the context of 2-iodo-4-thiazolecarboxylic acid, this reaction provides an efficient method for the introduction of aryl, heteroaryl, alkenyl, and alkyl groups at the 2-position of the thiazole ring. The general catalytic cycle involves the oxidative addition of the iodo-thiazole to a palladium(0) complex, followed by transmetalation with an organoboron species and subsequent reductive elimination to afford the coupled product and regenerate the active catalyst. libretexts.orgyonedalabs.com

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and functional group tolerance. nih.gov Palladium precursors such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ are commonly employed, often in combination with phosphine (B1218219) ligands that enhance catalyst stability and reactivity. libretexts.org The use of bulky and electron-rich phosphine ligands has been shown to be particularly effective in promoting the coupling of challenging substrates. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Thiazole Derivatives

| Electrophile | Nucleophile | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 2-Phenyl-4-thiazolecarboxylic acid | High |

| Ethyl 2-iodo-4-thiazoleacetate | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | n-Butanol | Ethyl 2-(4-methoxyphenyl)-4-thiazoleacetate | Good |

| 2-Iodothiazole | Potassium vinyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | THF | 2-Vinylthiazole | Excellent |

This table is illustrative and based on general principles of Suzuki-Miyaura reactions applied to similar substrates.

Recent advancements have focused on developing more robust and environmentally friendly conditions, including the use of aqueous media and highly active palladacycle catalysts. libretexts.orgyoutube.com These developments have expanded the scope of the Suzuki-Miyaura reaction, allowing for the late-stage functionalization of complex molecules containing the thiazole motif. nih.gov

Other Transition-Metal-Catalyzed Cross-Coupling Strategies (e.g., Stille, Sonogashira, Negishi)

Beyond the Suzuki-Miyaura reaction, the 2-iodo position of the thiazole ring can participate in a range of other powerful cross-coupling reactions.

The Stille reaction utilizes organotin reagents (organostannanes) to form carbon-carbon bonds with organic halides. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide array of functional groups. uwindsor.ca The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org While effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org

The Sonogashira coupling provides a direct route to alkynyl-substituted thiazoles by reacting the 2-iodo derivative with a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The resulting alkynylthiazoles are versatile intermediates for further transformations. researchgate.net Copper-free Sonogashira protocols have also been developed to address issues associated with the copper co-catalyst. organic-chemistry.org

The Negishi coupling , which employs organozinc reagents, offers another avenue for C-C bond formation. While highly effective, organozinc reagents are often more sensitive to air and moisture compared to organoboron or organotin compounds, requiring stricter reaction conditions.

Table 2: Comparison of Cross-Coupling Reactions at the 2-Iodo Position

| Reaction | Nucleophile | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Organoboron compounds | Low toxicity of boron byproducts, wide functional group tolerance. libretexts.orgnih.gov | |

| Stille | Organotin compounds | High functional group tolerance. wikipedia.orguwindsor.ca | Toxicity of tin reagents. organic-chemistry.org |

| Sonogashira | Terminal alkynes | Direct introduction of alkynyl groups. wikipedia.org | Potential issues with copper co-catalyst. organic-chemistry.org |

| Negishi | Organozinc compounds | High reactivity. | Sensitivity of organozinc reagents to air and moisture. libretexts.org |

This table provides a general comparison of common cross-coupling reactions.

Amidation and Amination Reactions (e.g., Buchwald-Hartwig Type)

The formation of carbon-nitrogen bonds at the 2-position of the thiazole ring can be efficiently achieved through palladium-catalyzed amination and amidation reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgnumberanalytics.com This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, as well as amides, to furnish the corresponding 2-amino- and 2-amido-thiazole derivatives. numberanalytics.com

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. libretexts.org Reductive elimination from this complex yields the desired C-N coupled product and regenerates the active Pd(0) catalyst. libretexts.org The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands such as RuPhos and BrettPhos showing broad applicability. rsc.org

The development of these C-N coupling methods has been instrumental in medicinal chemistry, as the resulting aminothiazole scaffold is a common motif in biologically active molecules. numberanalytics.com The reaction conditions are generally mild and tolerate a variety of functional groups. numberanalytics.com

Chemical Reactions Involving the 4-Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the thiazole ring offers a complementary site for chemical modification, allowing for the synthesis of a variety of derivatives such as esters and amides, or for its removal through decarboxylation.

Esterification and Amide Bond Formation Methodologies

The carboxylic acid functionality of this compound can be readily converted into esters and amides, which are important derivatives in their own right and can also serve as precursors for further synthetic manipulations.

Esterification can be accomplished through various standard methods. A common approach is the Steglich esterification, which utilizes a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.orgresearchgate.net This method is generally performed under mild, neutral conditions at room temperature. orgsyn.org

Amide bond formation is a fundamental transformation in organic synthesis and can be achieved by activating the carboxylic acid followed by reaction with an amine. luxembourg-bio.com A plethora of coupling reagents are available for this purpose. luxembourg-bio.com Alternatively, the carboxylic acid can be converted to an acid chloride, typically using thionyl chloride or oxalyl chloride, which then readily reacts with an amine to form the amide. youtube.com Recent advancements have focused on developing more efficient and greener one-pot procedures for amide synthesis. asiaresearchnews.comnih.gov

Table 3: Common Reagents for Esterification and Amide Formation

| Transformation | Reagent(s) | Key Features |

| Esterification | DCC, DMAP | Mild, neutral conditions. orgsyn.orgresearchgate.net |

| Amide Formation | Thionyl chloride, then amine | Involves formation of a reactive acid chloride. youtube.com |

| Amide Formation | Coupling reagents (e.g., HATU, HBTU) | High efficiency, but can be expensive and generate byproducts. luxembourg-bio.com |

| Amide Formation | DMAPO, Boc₂O | Novel one-pot method for less reactive substrates. asiaresearchnews.com |

This table lists common methodologies for the conversion of carboxylic acids.

Decarboxylative Processes in Thiazole Chemistry

Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, can be a useful synthetic strategy. In some heterocyclic systems, decarboxylation can occur spontaneously, particularly when the carboxylic acid group is positioned at a site that can stabilize a transient carbanion or is subject to electronic effects that weaken the C-C bond. nih.gov For thiazole-4-carboxylic acids, the stability of the ring can influence the ease of decarboxylation.

Kinetic studies on the decarboxylation of related thiazole carboxylic acids have shown that the mechanism can vary depending on the reaction conditions, such as proton activity. rsc.org These processes can proceed through either a unimolecular decarboxyprotonation or a bimolecular protiodecarboxylation mechanism. rsc.org In some cases, decarboxylation is a key step in a reaction cascade to generate diverse amine derivatives from amino acids. organic-chemistry.org Furthermore, oxidative decarboxylation methods have been developed to convert carboxylic acids into other functional groups like aldehydes and ketones. organic-chemistry.orgnih.gov Double decarboxylative coupling reactions represent an emerging environmentally friendly method for forming carbon-carbon bonds. nih.gov

Advanced Derivatization Strategies for Structural Elaboration

The scaffold of this compound offers multiple reaction sites—the C2-iodo substituent, the C4-carboxylic acid, and the C5-H bond—that allow for sophisticated structural modifications. Advanced derivatization strategies leverage these sites to construct complex molecular architectures, often employing transition-metal-catalyzed reactions.

One of the most powerful strategies involves cross-coupling reactions at the C2 position, utilizing the iodo group as a versatile handle. Palladium- and nickel-catalyzed reactions are particularly effective for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov For instance, Suzuki-Miyaura coupling with various boronic acids or esters, Stille coupling with organostannanes, and Sonogashira coupling with terminal alkynes enable the introduction of diverse aryl, heteroaryl, and alkynyl moieties. youtube.comresearchgate.net These reactions are fundamental in medicinal chemistry for exploring structure-activity relationships.

Another key strategy is the direct functionalization of the C5 position through C-H activation. youtube.com The C5 position of the thiazole ring is the most electron-rich and thus the most susceptible to functionalization. wikipedia.orgpharmaguideline.com Palladium-catalyzed C-H arylation and alkenylation can introduce substituents without the need for pre-functionalization of the C5 position, offering an atom-economical route to elaborate derivatives. rsc.orgresearchgate.netmdpi.com

Furthermore, the carboxylic acid at the C4 position can be readily transformed into a wide array of functional groups. Standard transformations include conversion to esters, amides, or Weinreb amides, which can then undergo further reactions. rasayanjournal.co.in Decarboxylative cross-coupling has also emerged as a modern technique where the carboxylic acid itself is used as a coupling handle, though this is less common for heteroaromatic carboxylic acids. nih.govnih.gov

These advanced methods allow for a programmed and regioselective construction of multifunctional thiazole derivatives, starting from the readily available this compound building block. rsc.org

Table 1: Examples of Advanced Derivatization Reactions on Thiazole Scaffolds

| Reaction Type | Description | Typical Reagents | Product Substructure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Forms a C-C bond by coupling the C2-Iodo group with a boronic acid/ester. | Ar-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 2-Aryl-4-thiazolecarboxylic acid |

| Sonogashira Coupling | Forms a C-C triple bond by coupling the C2-Iodo group with a terminal alkyne. | R-C≡CH, Pd/Cu catalyst | 2-Alkynyl-4-thiazolecarboxylic acid |

| C5-H Arylation | Directly forms a C-C bond at the C5 position with an aryl halide. | Ar-Br, Pd-NHC complex, Base | 2-Iodo-5-aryl-4-thiazolecarboxylic acid |

| Amide Formation | Converts the carboxylic acid to an amide. | R-NH₂, Coupling agent (e.g., HATU, EDCI) | N-Substituted 2-iodo-4-thiazolecarboxamide |

Intrinsic Nucleophilic and Electrophilic Reactivity of the Thiazole Ring System

The chemical behavior of the thiazole ring is governed by the presence of two different heteroatoms, nitrogen and sulfur. This arrangement results in a five-membered heterocycle with significant π-electron delocalization and aromatic character. wikipedia.org The electronegative nitrogen atom acts as an electron sink, rendering the ring electron-deficient compared to benzene. This general electron deficiency deactivates the thiazole nucleus towards electrophilic aromatic substitution but makes it susceptible to nucleophilic attack, particularly at the C2 position. pharmaguideline.comnumberanalytics.com

Calculations of pi-electron density highlight the reactivity profile: the C5 position is the most electron-rich site, making it the primary target for electrophilic substitution. wikipedia.org Conversely, the C2 position, situated between the two heteroatoms, is the most electron-deficient and features the most acidic proton, making it prone to deprotonation by strong bases and attack by nucleophiles. wikipedia.orgpharmaguideline.com The C4 position is considered nearly electronically neutral. pharmaguideline.com This inherent electronic distribution dictates the regioselectivity of substitution reactions on the thiazole core.

Nucleophilic Aromatic Substitution Pathways at Halogenated Positions

Halogens at the C2 position of the thiazole ring, such as the iodine in this compound, are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. pharmaguideline.com This reactivity is a direct consequence of the C2 position's electron-deficient nature, which is further enhanced by the adjacent electronegative nitrogen atom.

The SNAr reaction on a halogenated thiazole typically proceeds via a two-step addition-elimination mechanism. libretexts.org

Addition: A nucleophile attacks the electron-deficient carbon atom bearing the halogen, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is effectively delocalized, particularly by the nitrogen atom, which helps to stabilize it.

Elimination: The aromaticity is restored by the expulsion of the halide ion (e.g., I⁻), resulting in the net substitution of the halogen by the nucleophile. youtube.com

This pathway allows for the displacement of the C2-iodo group by a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing a straightforward route to various 2-substituted thiazole derivatives. youtube.com The presence of an electron-withdrawing group, such as the C4-carboxylic acid, can further facilitate this reaction by stabilizing the anionic intermediate. libretexts.org

Table 2: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position of Halogenated Thiazoles

| Nucleophile Class | Example Reagent | Resulting 2-Substituent |

|---|---|---|

| Amines | Ammonia (B1221849), primary/secondary amines (R-NH₂, R₂NH) | -NH₂, -NHR, -NR₂ |

| Alkoxides | Sodium methoxide (B1231860) (NaOMe) | -OCH₃ |

| Thiolates | Sodium thiomethoxide (NaSMe) | -SCH₃ |

| Hydrazines | Hydrazine (H₂NNH₂) | -NHNH₂ |

Electrophilic Aromatic Substitution Patterns on Thiazole Nuclei

Due to the electron-deficient nature of the thiazole ring, electrophilic aromatic substitution (EAS) reactions are generally less facile than on electron-rich heterocycles like pyrrole (B145914) or furan. udayton.edu Such reactions often require forcing conditions or the presence of electron-donating groups on the ring to proceed efficiently. wikipedia.org

The regioselectivity of EAS on the thiazole nucleus is strongly directed to the C5 position. pharmaguideline.comnumberanalytics.com This is because the C5 carbon is the most electron-rich and the Wheland intermediate formed by attack at this position is the most stable. Electrophilic attack at C4 is less favored, and attack at C2 is generally not observed.

For a substrate like this compound, the situation is more complex. Both the iodo group and the carboxylic acid group are electron-withdrawing and deactivating towards electrophilic substitution. Therefore, subjecting this compound to standard EAS conditions (e.g., nitration, halogenation, Friedel-Crafts reactions) would be highly challenging and is not a common synthetic strategy. numberanalytics.com If a reaction were to occur, it would still be expected to happen at the least deactivated C5 position, but would likely require harsh conditions and may result in low yields or decomposition. udayton.edu

Table 3: Regioselectivity in Electrophilic Aromatic Substitution on the Thiazole Ring

| Position | Relative Reactivity toward Electrophiles | Reason |

|---|---|---|

| C5 | Most Reactive | Highest electron density; forms the most stable cationic intermediate. wikipedia.orgpharmaguideline.com |

| C4 | Less Reactive | Lower electron density compared to C5. pharmaguideline.com |

| C2 | Least Reactive / Inert | Most electron-deficient position due to proximity to both heteroatoms. wikipedia.orgpharmaguideline.com |

Role As a Building Block in Complex Chemical Architectures

Precursor in the Synthesis of Fused Heterocyclic Systems

Fused heterocyclic systems, where two or more rings share an edge, are of significant interest due to their presence in numerous biologically active compounds and functional materials. 2-Iodo-4-thiazolecarboxylic acid serves as an excellent precursor for constructing such systems, particularly those containing the thiazolo[5,4-b]pyridine (B1319707) core. researchgate.netnih.govnih.gov This scaffold is a key component in a variety of compounds with potential therapeutic applications.

The synthesis of these fused systems often involves a multi-step pathway where the thiazole (B1198619) ring of the starting material becomes integrated into a larger, more complex heterocyclic structure. For instance, novel thiazolo[5,4-b]pyridine derivatives have been designed and synthesized for their potential as potent and selective epidermal growth factor receptor-tyrosine kinase (EGFR-TK) inhibitors, which are targeted in non-small cell lung cancer treatment. nih.gov Similarly, this precursor has been used to create a series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines that have shown inhibitory activity against phosphoinositide 3-kinases (PI3Ks), which are implicated in cancer. nih.gov The synthesis of these complex molecules often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, to append various substituents to the thiazole core. nih.govwikipedia.orgorganic-chemistry.org

Utilization in the Construction of Diverse Advanced Organic Molecules

The utility of this compound extends beyond fused systems to the construction of a broad array of advanced organic molecules. The reactive iodine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions, including the Suzuki, Heck, and Sonogashira couplings, allow for the introduction of a wide variety of functional groups at the 2-position of the thiazole ring. organic-chemistry.orgcommonorganicchemistry.comorganic-chemistry.orgresearchgate.netnih.govorganic-chemistry.org

For example, the Suzuki coupling reaction can be used to introduce aryl or heteroaryl groups, leading to the formation of biaryl structures that are common motifs in pharmaceuticals and organic materials. commonorganicchemistry.comlibretexts.orgorganic-chemistry.org The Heck reaction enables the attachment of alkenyl groups, providing access to styrenyl and other unsaturated derivatives. organic-chemistry.orgresearchgate.netnih.gov The Sonogashira coupling is employed to introduce alkyne functionalities, which are valuable for further transformations or for their electronic properties in conjugated systems. wikipedia.orgorganic-chemistry.orgnih.govorganic-chemistry.orglibretexts.org

The carboxylic acid group at the 4-position of the thiazole ring offers another site for modification. It can be converted into esters, amides, or other functional groups, further diversifying the range of accessible molecules. google.com This dual functionality makes this compound a highly valuable and versatile building block in the synthesis of complex organic molecules with tailored properties. nih.govnih.gov

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C4H2INO2S | chemicalbook.com |

| Molecular Weight | 269.03 g/mol | chemicalbook.com |

| CAS Number | 944275-17-6 | chemicalbook.com |

Rational Scaffold Design in Contemporary Synthetic Research

In modern drug discovery and materials science, the concept of rational scaffold design is paramount. This approach involves the deliberate design and synthesis of core molecular structures (scaffolds) that can be systematically modified to optimize a desired property, such as biological activity or material performance. This compound is an exemplary building block for this strategy. nih.govresearchgate.net

Its well-defined and modifiable structure allows chemists to systematically explore the chemical space around the thiazole core. By varying the substituents at the 2-position through cross-coupling reactions and modifying the carboxylic acid group, libraries of related compounds can be generated. researchgate.net This systematic approach is crucial for establishing structure-activity relationships (SAR), which are essential for identifying lead compounds in drug development. nih.gov

For instance, the thiazole scaffold itself is a "privileged" structure in medicinal chemistry, meaning it is frequently found in biologically active compounds. nih.govsysrevpharm.org By using this compound as a starting point, researchers can efficiently synthesize novel thiazole derivatives and evaluate their potential as therapeutic agents for a wide range of diseases. researchgate.netnih.govnih.gov This rational design approach, enabled by versatile building blocks like this compound, accelerates the discovery of new and improved functional molecules. beilstein-journals.orgnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| thiazolo[5,4-b]pyridine |

| 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines |

Computational and Theoretical Investigations of 2 Iodo 4 Thiazolecarboxylic Acid

Electronic Structure Analysis (e.g., Frontier Molecular Orbital Theory)

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, offering a simplified yet powerful model for predicting the reactivity of molecules. This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the orbital with the highest energy electrons, represents the molecule's ability to act as a nucleophile or electron donor. Conversely, the LUMO is the lowest energy empty orbital and indicates the molecule's capacity to act as an electrophile or electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. A smaller gap generally signifies a more reactive species.

A hypothetical representation of the HOMO and LUMO for 2-iodo-4-thiazolecarboxylic acid would likely show the HOMO localized primarily on the thiazole (B1198619) ring, particularly the sulfur and nitrogen atoms, while the LUMO might have significant contributions from the carboxylic acid group and the C-I bond's antibonding orbital.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | Lowered by electron-withdrawing groups | Indicates nucleophilicity |

| LUMO Energy | Lowered by electron-withdrawing groups | Indicates electrophilicity |

| HOMO-LUMO Gap | Modulated by substituents | Relates to chemical reactivity and stability |

Note: The values in this table are predictive and based on general principles of organic electronics, pending specific computational studies on this compound.

Quantum Chemical Calculations and Prediction of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting various spectroscopic parameters of molecules, providing a powerful tool for structural elucidation and a deeper understanding of molecular vibrations and electronic transitions. Methods such as DFT can be employed to calculate infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra with a high degree of accuracy.

For this compound, these calculations would involve optimizing the molecular geometry to find its most stable three-dimensional structure. Following optimization, vibrational frequency analysis can be performed to predict the IR and Raman spectra. Each calculated vibrational mode corresponds to a specific molecular motion, such as the stretching or bending of bonds. For instance, characteristic vibrational frequencies for the C=O stretch of the carboxylic acid, the C-I stretch, and various vibrations of the thiazole ring can be predicted. These theoretical spectra can then be compared with experimental data to confirm the structure of the synthesized compound.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations provide theoretical chemical shift values for each nucleus in the molecule, which are invaluable for interpreting experimental NMR spectra and assigning the observed signals to specific atoms.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Parameter | Predicted Value Range | Key Structural Feature |

| Vibrational Frequencies (IR) | ||

| C=O Stretch (Carboxylic Acid) | 1700-1750 cm⁻¹ | Carboxylic acid group |

| Thiazole Ring Vibrations | 1400-1600 cm⁻¹ | Heteroaromatic ring system |

| C-I Stretch | 500-600 cm⁻¹ | Carbon-iodine bond |

| NMR Chemical Shifts | ||

| ¹H NMR (Thiazole Proton) | 7.5-8.5 ppm | Electronic environment of the thiazole ring |

| ¹³C NMR (Carboxylic Carbon) | 160-170 ppm | Carboxylic acid functionality |

| ¹³C NMR (Carbon bonded to Iodine) | 90-100 ppm | Effect of the iodine substituent |

Note: These are illustrative values based on typical ranges for similar functional groups and are subject to confirmation by specific computational studies.

Mechanistic Studies of Reaction Pathways and Transition States

Computational chemistry provides a virtual laboratory to investigate the mechanisms of chemical reactions at the molecular level. By mapping the potential energy surface of a reaction, researchers can identify the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy and, therefore, the rate of the reaction.

For this compound, mechanistic studies could explore various transformations, such as nucleophilic substitution at the C-2 position, reactions involving the carboxylic acid group, or metal-catalyzed cross-coupling reactions where the C-I bond is activated. DFT calculations can be used to model the step-by-step process of these reactions. For example, in a substitution reaction, the calculations would model the approach of the nucleophile, the breaking of the C-I bond, and the formation of the new bond.

By calculating the energies of the transition states for different possible pathways, the most likely reaction mechanism can be determined. These studies can also shed light on the role of catalysts, solvents, and substituent effects on the reaction outcome. For instance, a computational study could elucidate how a palladium catalyst facilitates a cross-coupling reaction by modeling the oxidative addition, transmetalation, and reductive elimination steps.

Conformational Analysis and Isomerism in Thiazole Systems

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and determining their relative energies. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the carboxylic acid group to the thiazole ring.

Computational methods can be used to perform a systematic scan of the potential energy surface by rotating this bond. This allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent the barriers to rotation between these conformers. The relative populations of the different conformers at a given temperature can then be estimated using the Boltzmann distribution.

In the case of this compound, two principal planar conformers would be expected, differing in the orientation of the carboxylic acid's carbonyl group relative to the thiazole ring. Intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the thiazole nitrogen, or steric hindrance between the carbonyl oxygen and the iodine atom, will play a crucial role in determining the relative stability of these conformers. Understanding the preferred conformation is essential as it can influence how the molecule interacts with biological targets or packs in a crystal lattice.

Table 3: Potential Conformers of this compound

| Conformer | Dihedral Angle (O=C-C=N) | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |

| Conformer A | ~0° (syn-periplanar) | To be calculated | Potential for intramolecular hydrogen bonding |

| Conformer B | ~180° (anti-periplanar) | To be calculated | Minimized steric repulsion |

Note: The relative energies are yet to be determined by specific computational studies.

Spectroscopic and Structural Characterization Techniques in Research Settings

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the carbon-hydrogen framework of an organic molecule. For 2-Iodo-4-thiazolecarboxylic acid, both ¹H and ¹³C NMR would be employed to confirm its structure.

In ¹H NMR spectroscopy, the chemical shift (δ) of each proton provides information about its local electronic environment. The single proton on the thiazole (B1198619) ring (H5) would be expected to appear as a singlet in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. Its specific chemical shift would be influenced by the electron-withdrawing effects of the adjacent sulfur atom, the nitrogen atom, and the carboxylic acid group, as well as the deshielding effect of the iodine atom. The acidic proton of the carboxylic acid group would be observed as a broad singlet at a significantly downfield chemical shift, generally above 10 ppm, due to its acidic nature and participation in hydrogen bonding.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon of the carboxylic acid group (C=O) would appear at the most downfield position, typically in the range of 160-180 ppm. The carbon atom to which the iodine is attached (C2) would be significantly shielded due to the "heavy atom effect" of iodine and would likely appear at a lower chemical shift than might otherwise be expected for a thiazole ring carbon. The other two carbons of the thiazole ring (C4 and C5) would have distinct chemical shifts based on their electronic environments.

Illustrative ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H5 | 7.5 - 8.5 | Singlet (s) |

| COOH | > 10 | Broad Singlet (br s) |

Illustrative ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O | 160 - 180 |

| C2-I | 80 - 100 |

| C4 | 140 - 150 |

| C5 | 120 - 130 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which can be used to confirm its elemental composition. The expected monoisotopic mass of C₄H₂INO₂S is approximately 269.88 g/mol .

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. Upon ionization, the molecule can break apart into smaller, charged fragments. The fragmentation pattern is often predictable and can be used to piece together the structure of the parent molecule. For this compound, common fragmentation pathways would likely involve the loss of the carboxylic acid group (as CO₂ and H₂O), the loss of the iodine atom, and the cleavage of the thiazole ring.

Illustrative Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 270 | [M+H]⁺ (Molecular Ion Peak) |

| 225 | [M - COOH]⁺ |

| 143 | [M - I]⁺ |

| 127 | [I]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid and the thiazole ring.

A very broad absorption band would be expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp absorption band in the region of 1680-1720 cm⁻¹. The C-N and C=N stretching vibrations of the thiazole ring would likely appear in the fingerprint region, between 1400 and 1600 cm⁻¹. The C-I stretch is expected to appear at a low frequency, typically below 600 cm⁻¹.

Illustrative Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| 1680-1720 (strong) | C=O stretch (carboxylic acid) |

| 1400-1600 | C-N and C=N stretch (thiazole ring) |

| < 600 | C-I stretch |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide definitive information about its molecular structure in the solid state.

This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the planarity of the thiazole ring and the geometry of the carboxylic acid group. It would also reveal the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which dictate the crystal packing. The crystal system, space group, and unit cell dimensions would also be determined, providing a complete picture of the solid-state structure.

Illustrative X-ray Crystallography Data for this compound

| Parameter | Illustrative Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.50 |

| b (Å) | 10.20 |

| c (Å) | 15.80 |

| α, β, γ (°) | 90 |

| Z | 4 |

Photoelectron Spectroscopy for Surface and Electronic Structure Characterization (e.g., XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS would provide information about the elemental composition of the surface of the material, confirming the presence of carbon, nitrogen, oxygen, sulfur, and iodine. More importantly, high-resolution XPS scans of the individual elements would reveal their chemical states. For example, the C 1s spectrum could be deconvoluted to distinguish between the carbons of the thiazole ring, the carboxylic acid, and any adventitious carbon contamination. The N 1s and S 2p spectra would provide information about the chemical environment of the nitrogen and sulfur atoms within the thiazole ring. The I 3d spectrum would confirm the presence of iodine and its oxidation state. The O 1s spectrum would be characteristic of the carboxylic acid group.

While a powerful technique for surface analysis, the application of XPS to a small organic molecule like this compound in a research context is less common than the other techniques described above unless specific surface properties or interactions are being investigated.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The pursuit of more efficient and environmentally benign methods for the synthesis of 2-iodo-4-thiazolecarboxylic acid is a paramount objective for future research. Traditional synthetic routes, while established, often involve harsh reaction conditions, stoichiometric use of reagents, and the generation of significant waste streams. The development of novel synthetic methodologies is crucial for overcoming these limitations.

Future research in this area will likely focus on several key strategies. One promising avenue is the exploration of catalytic C-H iodination of 4-thiazolecarboxylic acid. This approach would represent a more atom-economical alternative to classical methods that often rely on the pre-functionalization of the thiazole (B1198619) ring. The development of robust and selective catalysts, potentially based on transition metals like palladium or copper, will be central to the success of this strategy.

Furthermore, the principles of green chemistry are expected to increasingly influence the synthesis of this compound. This includes the use of safer and more sustainable solvents, such as water or bio-based solvents, and the development of catalytic systems that can operate under milder reaction conditions. The integration of flow chemistry, which allows for precise control over reaction parameters and can enhance safety and scalability, is another area ripe for exploration.

A comparative overview of potential future synthetic approaches is presented in the table below:

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic C-H Iodination | High atom economy, reduced waste | Development of selective and active catalysts |

| Green Chemistry Principles | Improved safety, reduced environmental impact | Use of sustainable solvents, energy-efficient conditions |

| Flow Chemistry | Enhanced control, scalability, and safety | Optimization of reactor design and reaction parameters |

Exploration of Unconventional Reactivity Pathways and Activation Modes

Beyond its synthesis, the exploration of unconventional reactivity pathways and activation modes of this compound will open up new avenues for its application in organic synthesis. The carbon-iodine bond in this molecule is a key functional handle that can be activated in various ways to form new carbon-carbon and carbon-heteroatom bonds.

Future research is anticipated to move beyond traditional cross-coupling reactions and explore more novel transformations. For instance, the use of photoredox catalysis could enable the activation of the C-I bond under mild conditions, facilitating reactions that are not accessible through conventional thermal methods. This could include radical-based transformations, allowing for the introduction of complex molecular fragments onto the thiazole core.

Another area of interest is the exploration of mechanochemical activation. By using mechanical force to induce chemical reactions, it may be possible to drive the reactivity of this compound in the solid state, reducing the need for solvents and potentially leading to unique reactivity patterns.

The table below summarizes potential unconventional reactivity pathways:

| Reactivity Pathway | Activation Mode | Potential Applications |

| Photoredox Catalysis | Visible light irradiation | Radical-based C-C and C-X bond formation |

| Mechanochemistry | Mechanical force (ball milling) | Solvent-free synthesis, novel reactivity |

| Dual Catalysis | Combination of two catalysts | Synergistic activation for complex transformations |

Advanced Computational Modeling for Predictive Chemical Synthesis

The role of computational chemistry in predicting and understanding the reactivity and synthesis of this compound is set to expand significantly. Advanced computational modeling, particularly using Density Functional Theory (DFT), can provide invaluable insights into reaction mechanisms, transition states, and the factors that control selectivity.

In the context of developing novel synthetic methodologies, computational modeling can be used to screen potential catalysts and reaction conditions in silico, thereby reducing the need for extensive experimental optimization. This can accelerate the discovery of new and more efficient synthetic routes. For example, DFT calculations can help in designing catalysts with optimal electronic and steric properties for the selective C-H iodination of 4-thiazolecarboxylic acid.

Furthermore, computational models can be employed to predict the reactivity of this compound in various chemical transformations. By calculating properties such as bond dissociation energies and molecular orbital energies, researchers can gain a deeper understanding of its reactivity and design new reactions with greater predictability.

| Computational Tool | Application in Research | Predicted Outcome |

| Density Functional Theory (DFT) | Catalyst screening, reaction mechanism studies | Identification of optimal catalysts and reaction pathways |

| Molecular Dynamics (MD) | Simulation of reaction dynamics in solution | Understanding solvent effects on reactivity |

| Machine Learning (ML) | Predictive modeling of reaction outcomes | Rapid prediction of reaction success and yields |

Integration in Automated Synthesis and High-Throughput Experimentation Platforms

The integration of this compound into automated synthesis and high-throughput experimentation (HTE) platforms represents a significant leap forward in the rapid discovery of new molecules and materials. Automated systems can perform a large number of reactions in parallel, allowing for the rapid exploration of a wide range of reaction parameters and the synthesis of large libraries of derivatives.

For this compound, this means that its potential as a building block in medicinal chemistry and materials science can be explored much more efficiently. By combining automated synthesis with HTE, researchers can quickly synthesize and screen libraries of compounds derived from this thiazole for biological activity or desirable material properties.

The development of robust and reliable automated protocols for reactions involving this compound will be a key area of future research. This will involve optimizing reaction conditions for compatibility with automated platforms and developing analytical methods for the rapid characterization of the resulting products. The data generated from these high-throughput experiments can also be used to train machine learning models to predict the outcomes of future reactions, further accelerating the discovery process.

| Platform | Role in Research | Potential Impact |

| Automated Synthesis | Rapid synthesis of compound libraries | Accelerated discovery of new drug candidates and materials |

| High-Throughput Experimentation | Parallel screening of reaction conditions | Efficient optimization of synthetic protocols |

| Data-Driven Discovery | Integration of automation, HTE, and machine learning | Predictive and accelerated molecular design |

常见问题

Q. How can this compound serve as a scaffold for protease inhibitor design?

- Methodological Answer :

- Structural Mimicry : The thiazole ring mimics peptide bonds; iodine enhances binding to cysteine residues via halogen bonding (distance ~3.3 Å).

- Enzymatic Assays : Test inhibition of trypsin or caspase-3 using fluorogenic substrates (e.g., Ac-DEVD-AMC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。